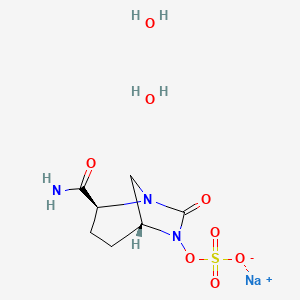

Avibactam sodium dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C7H14N3NaO8S |

|---|---|

Poids moléculaire |

323.26 g/mol |

Nom IUPAC |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;dihydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.2H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;2*1H2/q;+1;;/p-1/t4-,5+;;;/m1.../s1 |

Clé InChI |

ZIJOUXPPZNEISO-LEIZOONBSA-M |

SMILES isomérique |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

SMILES canonique |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

The Diazabicyclooctane Core of Avibactam: A Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Mechanism, and Structure-Activity Relationship of a Novel β-Lactamase Inhibitor

Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria.[1][2][3] Its unique diazabicyclooctane (DBO) core is central to its broad-spectrum activity against Ambler class A, C, and some class D serine β-lactamases.[4][5] This technical guide provides a comprehensive overview of the synthesis of this core, its intricate mechanism of action, and the key structure-activity relationships that govern its efficacy, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Diazabicyclooctane Core

The synthesis of avibactam's DBO core is a complex, multi-step process that has been the subject of extensive research to develop efficient and scalable manufacturing routes.[6][7] Various synthetic strategies have been employed, often starting from chiral precursors to establish the required stereochemistry at the bridgehead carbons.[7] A key intermediate in many synthetic routes is (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.[1][8]

A general synthetic approach involves the construction of a substituted piperidine (B6355638) ring, followed by cyclization to form the bicyclic urea (B33335) structure.[6] One reported method involves the use of a rhodium-catalyzed asymmetric hydrogenation to create a key stereogenic center with high enantiomeric control.[7] Flow technologies have also been adopted to improve the efficiency and speed of synthesizing various intermediates.[7]

A critical step in the synthesis is the introduction of the sulfate (B86663) group at the N6 position, which is crucial for the molecule's activity. This is often achieved in the final steps of the synthesis.[2] One approach involves a one-pot debenzylation and sulfation reaction.[2] The final product, avibactam sodium, is typically obtained through ion exchange.[9]

Mechanism of Action: Covalent and Reversible Inhibition

Avibactam's mechanism of action is distinct from traditional β-lactam-based inhibitors.[2][4] It acts as a covalent, but reversible, inhibitor of serine β-lactamases.[4] The process can be broken down into two main steps: acylation and deacylation.

Acylation: Formation of a Covalent Adduct

The inhibition process begins with the nucleophilic attack of the active site serine hydroxyl group of the β-lactamase on the carbonyl carbon of avibactam's cyclic urea.[10][11] This leads to the opening of the five-membered urea ring and the formation of a stable carbamoyl-enzyme intermediate.[10] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.[3]

Deacylation: Recyclization and Regeneration

Unlike β-lactam-based inhibitors which typically undergo hydrolysis upon deacylation, the avibactam-enzyme complex undergoes a unique recyclization process.[12] The opened ring of the covalently bound avibactam closes back to its original DBO structure, releasing the intact and active inhibitor from the enzyme.[12] This reversible nature means that a single molecule of avibactam can inhibit multiple β-lactamase molecules, contributing to its high efficiency.[7] The deacylation rate is generally slow, leading to a prolonged inhibition of the enzyme.[13]

dot

Structure-Activity Relationships (SAR)

The potent and broad-spectrum activity of avibactam is a direct result of specific structural features within its diazabicyclooctane core and its substituents.

-

Diazabicyclooctane Scaffold: The rigid DBO scaffold correctly positions the key functional groups for interaction with the active site of β-lactamases.[14]

-

Urea Carbonyl Group: This group is the site of nucleophilic attack by the active site serine, initiating the covalent bond formation.[10]

-

Sulfate Group: The negatively charged sulfate group at the N6 position is critical for binding and mimics the carboxylate group of β-lactam substrates, anchoring the inhibitor in the active site through interactions with conserved polar residues.[10]

-

Carboxamide Side Chain: The C2-carboxamide side chain also plays a role in positioning the inhibitor within the active site through hydrogen bonding interactions.[12]

dot```dot digraph "Avibactam SAR" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Key Structural Features of Avibactam for Activity", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape="ellipse", style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead="none"];

Avibactam [label="Avibactam Core", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBO [label="Diazabicyclooctane\nScaffold (Rigidity)"]; Urea [label="Urea Carbonyl\n(Electrophilic center)"]; Sulfate [label="Sulfate Group\n(Binding anchor)"]; Carboxamide [label="Carboxamide\n(Positioning)"];

Avibactam -> DBO; Avibactam -> Urea; Avibactam -> Sulfate; Avibactam -> Carboxamide; }

Mass Spectrometry Analysis of the Avibactam-Enzyme Complex

Mass spectrometry is used to confirm the formation of the covalent adduct and to study its stability. [10][13]

-

Sample Preparation: Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete acylation. Remove excess unbound inhibitor by ultrafiltration. [13]2. LC-MS/MS Analysis:

-

Analyze the intact protein-inhibitor complex using liquid chromatography-mass spectrometry (LC-MS). [13] * Employ a reverse-phase HPLC column and a gradient of water and acetonitrile (B52724) with 0.1% formic acid. [13] * Operate the mass spectrometer in positive ion, intact protein mode. [13]3. Data Interpretation: Compare the mass of the acylated enzyme to the mass of the native enzyme to confirm the covalent binding of avibactam. The mass difference should correspond to the molecular weight of avibactam.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction between avibactam and a β-lactamase. [15][16][17]

-

Sample Preparation:

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the β-lactamase solution (typically in the low micromolar range).

-

Fill the injection syringe with the avibactam solution (typically at a concentration 10-20 times that of the protein).

-

Perform a series of injections of avibactam into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

-

X-ray Crystallography of Avibactam-β-Lactamase Complexes

X-ray crystallography provides high-resolution structural information on how avibactam binds to the active site of β-lactamases. [19][20]

-

Crystallization:

-

Crystallize the purified β-lactamase using standard vapor diffusion or other crystallization techniques.

-

Obtain the enzyme-inhibitor complex by either co-crystallizing the enzyme in the presence of avibactam or by soaking pre-formed enzyme crystals in a solution containing avibactam. [19]2. Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. [19] * Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.

-

-

Structural Analysis: Analyze the electron density maps to visualize the covalent bond between avibactam and the active site serine and to identify the key interactions between the inhibitor and the enzyme.

Conclusion

The diazabicyclooctane core of avibactam is a testament to innovative medicinal chemistry in the ongoing battle against antibiotic resistance. Its unique covalent and reversible mechanism of action, coupled with a structure optimized for broad-spectrum β-lactamase inhibition, has made it a valuable clinical tool. A thorough understanding of its synthesis, mechanism, and structure-activity relationships, as detailed in this guide, is essential for the development of the next generation of β-lactamase inhibitors. The experimental protocols outlined here provide a foundation for researchers to further investigate and build upon the success of this remarkable molecule.

References

- 1. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Improved Process Of Preparing Avibactam Intermediate [quickcompany.in]

- 4. nitrocefin.com [nitrocefin.com]

- 5. toku-e.com [toku-e.com]

- 6. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 19. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural insights into the molecular mechanism of high-level ceftazidime–avibactam resistance conferred by CMY-185 - PMC [pmc.ncbi.nlm.nih.gov]

initial research on avibactam against gram-negative bacteria

An In-depth Analysis of a Novel β-Lactamase Inhibitor

This technical guide provides a comprehensive overview of the initial research on avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, and its activity against clinically significant Gram-negative bacteria. Avibactam, in combination with antibiotics like ceftazidime (B193861), has emerged as a critical therapeutic option to combat infections caused by multidrug-resistant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, spectrum of activity, and the experimental methodologies used in its evaluation.

Core Concepts: Mechanism of Action and Spectrum of Activity

Avibactam is a diazabicyclooctane that potently inhibits a wide range of β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Unlike traditional β-lactamase inhibitors, avibactam possesses a unique mechanism of action. It forms a covalent, but reversible, acyl-enzyme complex with the serine at the active site of the β-lactamase.[1][2][3] This reversible nature allows avibactam to be recycled and inhibit multiple β-lactamase molecules.[2][4]

The inhibitory spectrum of avibactam is extensive and includes:

-

Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][5][6]

-

Ambler Class C: Including AmpC cephalosporinases produced by organisms like Enterobacter cloacae and Pseudomonas aeruginosa.[1][5][7]

-

Ambler Class D: Including some oxacillinases (OXA) such as OXA-48.[1][6]

Notably, avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B), which utilize a zinc ion for catalysis and lack a serine active site.[1][6]

Quantitative Analysis: In Vitro Efficacy

The efficacy of avibactam, primarily in combination with ceftazidime (CZA), has been extensively evaluated through in vitro susceptibility testing. The following tables summarize key quantitative data from various studies, including minimum inhibitory concentrations (MICs) and enzyme inhibition kinetics.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftazidime-Avibactam against Gram-Negative Bacteria

| Bacterial Species/Group | Resistance Profile | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Percent Susceptible (%) | Reference(s) |

| Enterobacteriaceae (All) | - | - | - | >99.9 | [8] |

| Enterobacteriaceae (All) | - | - | - | 99.5 | [9] |

| Enterobacteriaceae | ESBL-producing | - | 0.5 | 99.9 | [9] |

| Enterobacteriaceae | Plasmid-mediated AmpC-producing | - | 0.5 | 100 | [9] |

| Enterobacteriaceae | ESBL and AmpC-producing | - | 1 | 100 | [9] |

| Enterobacteriaceae | Carbapenem-resistant (CRE) | 0.5 | 2 | 97.5 | [4] |

| Enterobacteriaceae | Multidrug-resistant (MDR) | 0.25 | 1 | 99.2 | [4] |

| Enterobacteriaceae | Extensively drug-resistant (XDR) | 0.5 | 2 | 97.8 | [4] |

| Pseudomonas aeruginosa | - | 1 | 4 | 99.1 | [8] |

| Pseudomonas aeruginosa | - | 2 | 4 | 97.1 | [4] |

| Pseudomonas aeruginosa | Meropenem-nonsusceptible | - | - | 94.0 | [8] |

| Pseudomonas aeruginosa | Piperacillin-tazobactam-nonsusceptible | - | - | 91.7 | [8] |

| Pseudomonas aeruginosa | Ceftazidime-nonsusceptible | - | - | 89.6 | [8] |

| Acinetobacter baumannii | - | - | - | Limited activity | [10][11] |

Note: Avibactam concentration is fixed at 4 µg/mL in most testing.

Table 2: Kinetic Parameters of Avibactam Inhibition against Key β-Lactamases

| β-Lactamase Enzyme | Ambler Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Half-life (t½) for Enzyme Activity Recovery (min) | Reference(s) |

| CTX-M-15 | A | 1.0 x 10⁵ | 40 | [5] |

| KPC-2 | A | - | 82 | [5] |

| E. cloacae AmpC | C | - | 300 | [5] |

| P. aeruginosa AmpC | C | - | 6 | [5] |

| OXA-10 | D | 1.1 x 10¹ | >5 days | [5][12] |

| OXA-48 | D | - | - | [5] |

Experimental Protocols and Methodologies

The evaluation of avibactam's efficacy relies on standardized and robust experimental protocols. This section details the methodologies for key in vitro and in vivo experiments.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in combination with a β-lactam antibiotic against a panel of bacterial isolates.

Methodology: Broth Microdilution

-

Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Antibiotic Preparation: Stock solutions of ceftazidime and avibactam are prepared. Serial twofold dilutions of ceftazidime are made in microtiter plates. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[13]

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Methodology: MIC Test Strip

-

Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly onto a Mueller-Hinton agar plate to create a lawn of growth.

-

Strip Application: A MIC test strip containing a predefined gradient of ceftazidime and a fixed concentration of avibactam is applied to the agar surface.

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

MIC Reading: An elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[14]

Enzyme Inhibition Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by avibactam.

Methodology: Spectrophotometric Analysis

-

Enzyme and Substrate Preparation: Purified β-lactamase enzyme is used. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.

-

Reaction Initiation: The hydrolysis reaction is initiated by the addition of the nitrocefin substrate.

-

Data Acquisition: The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Kinetic Parameter Calculation: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine parameters such as the inhibition constant (Kᵢ) and the rate of enzyme acylation (k₂).

Time-Kill Assays

Objective: To assess the bactericidal or bacteriostatic activity of ceftazidime-avibactam over time.

Methodology:

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in CAMHB.

-

Antibiotic Exposure: Ceftazidime-avibactam is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotics is included.

-

Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. Synergy, bactericidal activity (≥3-log₁₀ reduction in CFU/mL), and bacteriostatic activity are determined based on these curves.[15][16]

In Vivo Animal Models

Objective: To evaluate the efficacy of ceftazidime-avibactam in a living organism.

Methodology: Murine Thigh and Lung Infection Models

-

Animal Preparation: Neutropenic mice are often used to simulate conditions in immunocompromised patients. Neutropenia is typically induced by cyclophosphamide (B585) administration.

-

Infection: A defined inoculum of the test organism (e.g., P. aeruginosa) is injected into the thigh muscle or instilled into the lungs.

-

Treatment: At a specified time post-infection, treatment with human-simulated exposures of ceftazidime-avibactam is initiated. Dosing regimens are designed to mimic human pharmacokinetics.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the thigh muscles or lungs are homogenized. The bacterial burden (CFU/gram of tissue) is determined by quantitative culture.

-

Data Analysis: The reduction in bacterial load in treated animals is compared to that in untreated controls to determine the in vivo efficacy of the drug combination.[17][18]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.

Mechanisms of Resistance to Avibactam Combinations

Despite the efficacy of ceftazidime-avibactam, resistance has been reported. The primary mechanisms include:

-

Mutations in β-Lactamase Genes: Amino acid substitutions within the β-lactamase enzyme, particularly in the Ω-loop of KPC enzymes (e.g., D179Y substitution in KPC-3), can impair avibactam binding and restore carbapenemase activity.[1][6][19]

-

Porin Modifications: Decreased expression or mutations in outer membrane porin genes, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of the bacterial cell wall to the antibiotic, thereby increasing MIC values.[1][20]

-

Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the bacterial cell.[1]

Conclusion

Avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique, reversible mechanism of action and broad-spectrum inhibition of Class A, C, and some D β-lactamases restore the activity of partner β-lactams against many challenging pathogens. The combination of ceftazidime and avibactam has demonstrated potent in vitro and in vivo activity against key pathogens like ESBL-producing Enterobacteriaceae and P. aeruginosa. However, the emergence of resistance underscores the need for continued surveillance, stewardship, and research into novel antimicrobial strategies. This guide provides a foundational understanding of the core scientific principles and experimental data that underpin the clinical use of avibactam.

References

- 1. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of Ceftazidime-Avibactam against Extended-Spectrum- and AmpC β-Lactamase-Producing Enterobacteriaceae Collected in the INFORM Global Surveillance Study from 2012 to 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. can-r.com [can-r.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of ceftazidime•avibactam against multidrug-resistance Enterobacteriaceae expressing combined mechanisms of resistance | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 14. liofilchem.net [liofilchem.net]

- 15. journals.asm.org [journals.asm.org]

- 16. openaccess.uoc.edu [openaccess.uoc.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Avibactam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro and in vivo activity of ceftazidime (B193861) and other β-lactam antibiotics against a broad spectrum of β-lactamase-producing Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of avibactam, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetics of Avibactam in Preclinical Models

The pharmacokinetic profile of avibactam has been characterized in several preclinical species, primarily mice and rats. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties and in establishing the dose regimens for subsequent pharmacodynamic evaluations.

Data Presentation: Pharmacokinetic Parameters of Avibactam

The following tables summarize the key pharmacokinetic parameters of avibactam observed in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of Avibactam in Mice

| Parameter | Value | Animal Model | Reference |

| Half-life (t½) | 0.24 (± 0.04) hours | Neutropenic Thigh/Lung Infected Mice | |

| Volume of Distribution (Vd) | 1.18 (± 0.34) L/kg | Neutropenic Thigh/Lung Infected Mice | |

| Plasma Clearance (CL) | Linear and dose-proportional | Neutropenic Thigh/Lung Infected Mice | |

| Epithelial Lining Fluid (ELF) to Plasma AUC Ratio | 0.22 (± 0.02) | Neutropenic Thigh/Lung Infected Mice |

Table 2: Single-Dose Pharmacokinetic Parameters of Avibactam in Rats

| Parameter | Value | Dosing | Reference |

| Calibration Range in Plasma | 0.005 - 5.0 µg/mL | Intravenous | [5] |

| Accuracy | Within 9% | Intravenous | [5] |

| Precision | Within 9% | Intravenous | [5] |

| PK Data Comparison to Humans | Rat PK data may aid in combining BLI with an appropriate antibiotic | Intravenous | [3][4] |

Pharmacodynamics of Avibactam in Preclinical Models

The pharmacodynamic profile of avibactam is a critical determinant of its efficacy. Preclinical studies have focused on identifying the PK/PD index that best correlates with its antibacterial effect and the magnitude of this index required for various levels of bacterial killing.

Data Presentation: Pharmacodynamic Targets of Avibactam

The primary pharmacodynamic driver for avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[1][2][3][4]

Table 3: Avibactam Pharmacodynamic Targets in Combination with Ceftazidime against P. aeruginosa in Neutropenic Mouse Models

| Infection Model | Pharmacodynamic Endpoint | Required Avibactam %fT > CT (CT = 1 mg/L) | Reference |

| Thigh Infection | Stasis | 14.1% - 62.5% | [6] |

| 1-log10 kill | ~50.3% | [1] | |

| Lung Infection | Stasis | 0% - 21.4% | [6] |

| 1-log10 kill | Exceeded by 50% fT > CT of 1 mg/L | [1] | |

| 2-log10 kill | Exceeded by 50% fT > CT of 1 mg/L | [1] |

Table 4: Avibactam Pharmacodynamic Targets in Combination with Aztreonam against Enterobacteriaceae in Preclinical Models

| Model | Critical Threshold (CT) | Required Avibactam %fT > CT | Reference |

| Hollow-Fiber Infection Model | ~2.5 mg/L | Not explicitly stated | [1] |

| Neutropenic Mouse Thigh Model | ~2.5 mg/L | Not explicitly stated | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. This section outlines the protocols for key in vivo and in vitro experiments used to evaluate the PK and PD of avibactam.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[7][8][9]

Protocol:

-

Induction of Neutropenia: Female ICR (CD-1) mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8][10][11]

-

Bacterial Inoculum Preparation:

-

The bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) is grown overnight on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep's blood).

-

Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to the desired concentration (e.g., 107 CFU/mL).[8][9][12][13][14]

-

-

Infection: Mice are challenged with a 0.1 mL intramuscular injection of the bacterial suspension into the right thigh.[8][10]

-

Drug Administration: Ceftazidime-avibactam or control vehicle is administered subcutaneously or intravenously at specified time points post-infection (e.g., starting 2 hours after inoculation).[6][11]

-

Quantification of Bacterial Load:

-

At predetermined time points (e.g., 24 hours post-treatment initiation), mice are euthanized.

-

The infected thigh muscle is aseptically removed and weighed.

-

The tissue is homogenized in a fixed volume of sterile PBS (e.g., 3 mL).[10][11][15]

-

Serial ten-fold dilutions of the homogenate are prepared in sterile PBS.

-

Aliquots (e.g., 0.1 mL) of appropriate dilutions are plated in duplicate on agar plates.

-

Bacterial colonies are enumerated after overnight incubation at 37°C, and the results are expressed as log10 CFU per gram of thigh tissue.[10][15][16]

-

Neutropenic Mouse Lung Infection Model

This model is used to assess the efficacy of antimicrobial agents in treating pulmonary infections.[6]

Protocol:

-

Induction of Neutropenia: As described for the thigh infection model.

-

Bacterial Inoculum Preparation: As described for the thigh infection model.

-

Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension (e.g., 20-50 µL).[6][15][17][18][19]

-

Drug Administration: As described for the thigh infection model.

-

Quantification of Bacterial Load:

In Vitro Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 105 CFU/mL.

-

Antibiotic Concentrations: Ceftazidime-avibactam is added to the bacterial suspensions at various concentrations, typically multiples of the minimum inhibitory concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[22]

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) for bacterial enumeration.

-

Bacterial Viability Determination: Serial dilutions of the samples are plated on agar plates. After incubation, colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action: Avibactam Inhibition of β-Lactamase

Avibactam inhibits a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[5][23][24] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the β-lactamase enzyme.[23][24]

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic mouse thigh infection model.

References

- 1. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avibactam Pharmacokinetic/Pharmacodynamic Targets. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]

- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 8. imquestbio.com [imquestbio.com]

- 9. SOP for Preparation of Culture Inoculum | Pharmaguideline [pharmaguideline.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Inoculum preparation: Significance and symbolism [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]

- 18. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. qub.ac.uk [qub.ac.uk]

- 20. Genome-wide mapping of gene-microbe interactions in the murine lung microbiota based on quantitative microbial profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. actascientific.com [actascientific.com]

- 23. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1] Its unique mechanism of action, involving reversible covalent inhibition of a broad range of β-lactamases, restores the efficacy of partner β-lactams that would otherwise be hydrolyzed.[2][3] This technical guide provides an in-depth exploration of avibactam's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Spectrum of Activity

Avibactam, primarily in combination with ceftazidime (B193861) or aztreonam (B1666516), demonstrates potent activity against a wide array of clinically significant Gram-negative pathogens. Its inhibitory profile includes Ambler class A, class C, and some class D β-lactamases.[2][4][5]

Enterobacterales

Ceftazidime-avibactam is highly effective against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and Klebsiella pneumoniae carbapenemases (KPCs).[1][6] Surveillance studies have consistently shown that ceftazidime-avibactam maintains high susceptibility rates against carbapenem-resistant Enterobacteriaceae (CRE).[7][8] For instance, one study reported that ceftazidime-avibactam inhibited over 99.9% of all Enterobacteriaceae isolates at a susceptible breakpoint of ≤8 μg/ml.[7] Another study focusing on isolates from U.S. medical centers between 2013 and 2016 found that 97.5% of CRE isolates were susceptible to ceftazidime-avibactam.[7] The combination has also shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Enterobacteriaceae.[7]

Aztreonam-avibactam extends the spectrum of activity to include Enterobacterales that produce metallo-β-lactamases (MBLs), as aztreonam is stable against hydrolysis by MBLs while avibactam inhibits co-produced serine-β-lactamases.[9][10] Studies have shown that aztreonam-avibactam can inhibit over 99% of CRE isolates, including those carrying MBLs.[9]

Pseudomonas aeruginosa

Ceftazidime-avibactam demonstrates robust activity against Pseudomonas aeruginosa, including strains that are resistant to ceftazidime alone due to the overexpression of AmpC β-lactamase.[11] In a U.S. surveillance study, 97.1% of P. aeruginosa isolates were susceptible to ceftazidime-avibactam.[7] The combination is also effective against many meropenem-nonsusceptible P. aeruginosa isolates.[6][7] The addition of avibactam has been shown to significantly increase the susceptibility of ceftazidime in clinical isolates of P. aeruginosa.[11]

Anaerobic Bacteria

Avibactam does not enhance the activity of its partner β-lactams against most anaerobic bacteria.[12][13] Studies have shown that the addition of avibactam to aztreonam does not affect its lack of activity against a wide range of anaerobic organisms.[12] Therefore, for infections involving anaerobic pathogens, an appropriate anti-anaerobic agent should be used in combination with avibactam-containing regimens.[13]

Quantitative Data Summary

The following tables summarize the in vitro activity of avibactam combinations against various Gram-negative bacteria. Data is presented as MIC50/MIC90 (in μg/ml), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

| Organism/Resistance Phenotype | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent Susceptible (%) | Reference |

| All Enterobacteriaceae | 0.25 | 1 | >99.9 | [7] |

| Multidrug-Resistant (MDR) | 0.25 | 1 | 99.2 | [7] |

| Extensively Drug-Resistant (XDR) | 0.5 | 2 | 97.8 | [7] |

| Carbapenem-Resistant (CRE) | 0.5 | 2 | 97.5 | [7] |

| ESBL-producing Klebsiella pneumoniae | 0.25 | 1 | 99.5 | [6] |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Resistance Phenotype | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent Susceptible (%) | Reference |

| All Isolates | 2 | 4 | 97.1 | [7] |

| Multidrug-Resistant (MDR) | 4 | 16 | 86.5 | [7] |

| Meropenem-Nonsusceptible | - | - | 71.8 | [7] |

Table 3: In Vitro Activity of Aztreonam-Avibactam against Enterobacterales

| Resistance Phenotype | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent Susceptible (%) | Reference |

| All Enterobacterales | - | 0.25 | 99.8 | [9] |

| Carbapenem-Resistant (CRE) | - | - | 99.1 | [9] |

| Metallo-β-lactamase (MBL)-carrying | - | - | 98.8 | [9] |

Experimental Protocols

The determination of avibactam's spectrum of activity relies on standardized and reproducible experimental protocols. The most common methods are broth microdilution for determining Minimum Inhibitory Concentrations (MICs) and enzyme inhibition assays to characterize the interaction between avibactam and β-lactamases.

Minimum Inhibitory Concentration (MIC) Testing

Methodology: Broth microdilution is the reference method for determining the MIC of antimicrobial agents.[7][8]

-

Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents (e.g., ceftazidime-avibactam) are prepared. For combinations, avibactam is often tested at a fixed concentration (e.g., 4 μg/ml).[14] Serial two-fold dilutions of the primary antimicrobial (e.g., ceftazidime) are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Incubation: The prepared microtiter plates containing the antimicrobial dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Quality Control: Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each test run to ensure the accuracy and reproducibility of the results.[15]

Enzyme Inhibition Assays

Methodology: These assays are crucial for understanding the mechanism of action and the inhibitory kinetics of avibactam against various β-lactamases.

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes (e.g., KPC-2, AmpC) and avibactam are used.[16]

-

Kinetic Measurements:

-

Acylation Rate (k2/Ki): The rate at which avibactam acylates the active site of the β-lactamase is determined. This is often measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence of varying concentrations of avibactam. The reaction is typically followed spectrophotometrically.[16]

-

Deacylation Rate (koff): The rate at which avibactam dissociates from the enzyme is measured. This can be determined using a jump dilution method, where the enzyme-inhibitor complex is rapidly diluted, and the return of enzyme activity is monitored over time.[3][16]

-

-

Data Analysis: The kinetic parameters are calculated by fitting the experimental data to appropriate enzyme kinetic models. These parameters provide a quantitative measure of the inhibitory potency of avibactam.

Visualizations

Mechanism of β-Lactamase Inhibition by Avibactam

Caption: Mechanism of reversible covalent inhibition of β-lactamases by avibactam.

Experimental Workflow for MIC Determination

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

Logical Relationship of Avibactam's Activity Spectrum

Caption: Overview of avibactam's β-lactamase inhibition and resulting antibacterial spectrum.

References

- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Evaluation of the Activity of Aztreonam-Avibactam against 341 Recent Clinical Isolates of Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceftazidime-Avibactam In Vitro Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftazidime-avibactam is a combination antimicrobial agent comprising ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a β-lactamase inhibitor.[1][2] This combination is effective against a broad range of Gram-negative bacteria, including those producing various β-lactamases such as extended-spectrum β-lactamases (ESBLs), AmpC, and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][2] However, it is not active against metallo-β-lactamase (MBL) producers.[1][2] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for the primary methods of ceftazidime-avibactam susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria (breakpoints) and the use of quality control (QC) strains.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Ceftazidime-Avibactam

| Organism Group | MIC Breakpoint (mg/L) - Susceptible (S) | MIC Breakpoint (mg/L) - Resistant (R) | Reference |

| Enterobacterales | ≤8 | >8 | [1][3][4] |

| Pseudomonas aeruginosa | ≤8 | >8 | [1][3][4] |

Note: Avibactam is tested at a fixed concentration of 4 mg/L.[1]

Table 2: Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (30/20 µg disk)

| Organism Group | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Resistant (R) | Reference |

| Enterobacterales | ≥21 | ≤20 | [5] |

| Pseudomonas aeruginosa | ≥21 | ≤20 | [5] |

Note: Confirmatory MIC testing is recommended for isolates with inhibition zones of 20 to 22 mm.[5]

Table 3: Quality Control (QC) Ranges for Ceftazidime-Avibactam Susceptibility Testing

| QC Strain | Method | MIC (mg/L) | Zone Diameter (mm) |

| Escherichia coli ATCC® 25922 | Broth Microdilution | 0.06/4 - 0.5/4 | N/A |

| Escherichia coli ATCC® 25922 | Disk Diffusion (30/20 µg) | N/A | 25 - 31 |

| Klebsiella pneumoniae ATCC® 700603 | Broth Microdilution | 0.25/4 - 2/4 | N/A |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | 1/4 - 8/4 | N/A |

| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion (30/20 µg) | N/A | 22 - 28 |

Note: Avibactam concentration is fixed at 4 mg/L for MIC testing. Data compiled from multiple sources.[6]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Ceftazidime and avibactam analytical grade powders

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

QC strains (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® 700603, P. aeruginosa ATCC® 27853)

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. From these, prepare serial two-fold dilutions of ceftazidime in CAMHB containing a constant concentration of 4 mg/L of avibactam.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

-

Inoculation of Microtiter Plates: Dispense 100 µL of the standardized bacterial suspension into each well of the microtiter plate containing the antimicrobial dilutions.[2] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used and cost-effective method for routine susceptibility testing.[10][11]

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Ceftazidime-avibactam disks (30/20 µg)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

QC strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Disks: Aseptically apply a ceftazidime-avibactam (30/20 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters (mm).

Gradient Diffusion Method (Etest®)

The gradient diffusion method uses a plastic strip impregnated with a predefined gradient of antimicrobial concentrations to determine the MIC.[12]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

QC strains

Procedure:

-

Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare and inoculate the MHA plate.

-

Application of Gradient Strip: Aseptically apply the ceftazidime-avibactam gradient strip to the inoculated agar surface with the concentration scale facing upwards.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Interpretation of Results

The final step in susceptibility testing is the interpretation of the quantitative result (MIC or zone diameter) to provide a categorical interpretation (Susceptible, Intermediate, or Resistant).

Conclusion: Standardized protocols are essential for the accurate in vitro susceptibility testing of ceftazidime-avibactam. The choice of method may depend on the specific laboratory setting and purpose of the testing, with broth microdilution serving as the reference standard. Adherence to established guidelines from bodies such as CLSI and EUCAST, including the use of appropriate QC strains, is critical for ensuring the reliability of results and their clinical utility.

References

- 1. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liofilchem.net [liofilchem.net]

- 10. jmi.fudan.edu.cn [jmi.fudan.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. ETEST® Ceftazidime Avibactam | Pioneering Diagnostics [biomerieux.com]

Application Notes and Protocols for Time-Kill Assays with Avibactam Combinations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the in vitro efficacy of avibactam (B1665839) in combination with various β-lactam antibiotics. This document outlines the scientific principles, experimental procedures, data analysis, and interpretation relevant to these assays, which are crucial for preclinical antimicrobial drug development.

Introduction to Time-Kill Assays and Avibactam Combinations

Time-kill assays are a cornerstone of in vitro pharmacodynamic studies, offering insights into the rate and extent of bacterial killing by an antimicrobial agent over time.[1][2] This method is instrumental in determining whether an antibiotic combination is bactericidal (causes bacterial cell death) or bacteriostatic (inhibits bacterial growth).[1][3] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1][3]

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics against many resistant Gram-negative bacteria.[4][5][6] It achieves this by inactivating a broad spectrum of β-lactamase enzymes, including Ambler class A (like KPCs), class C (AmpC), and some class D (OXA) enzymes.[4][5] Consequently, time-kill assays are essential for characterizing the synergistic and bactericidal activity of avibactam combinations, such as ceftazidime-avibactam (CZA), against multidrug-resistant pathogens.

Mechanism of Action: Ceftazidime-Avibactam

Ceftazidime (B193861), a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[7][8][9] This disruption of the cell wall integrity leads to bacterial cell death.[10] However, many bacteria have acquired resistance through the production of β-lactamase enzymes that hydrolyze and inactivate ceftazidime.[7]

Avibactam works by protecting ceftazidime from degradation by these β-lactamases.[11] It forms a covalent, but reversible, adduct with the β-lactamase enzyme, rendering it inactive.[5][10] This allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[10]

Quantitative Data from Time-Kill Assays with Ceftazidime-Avibactam

The following tables summarize the bactericidal activity of ceftazidime-avibactam against key Gram-negative pathogens as reported in various studies. The data is presented as the mean log10 CFU/mL reduction from the initial inoculum at specified time points.

Table 1: Bactericidal Activity of Ceftazidime-Avibactam against Enterobacteriaceae

| Bacterial Species | Strain Characteristics | Ceftazidime-Avibactam Concentration | Mean Log10 CFU/mL Reduction at 6 hours | Reference |

| Escherichia coli | ESBL, TEM-1, OXA-1 | 2-8x MIC | ≥3 | [4][12] |

| Klebsiella pneumoniae | KPC | 2-8x MIC | ≥3 | [4][12] |

| Enterobacter cloacae | AmpC | 2-8x MIC | ≥3 | [4][12] |

Table 2: Bactericidal Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Strain Characteristics | Ceftazidime-Avibactam Concentration | Mean Log10 CFU/mL Reduction at 6 hours | Mean Log10 CFU/mL Reduction at 24 hours | Reference |

| Ceftazidime-Resistant | Clinically achievable concentrations | Not specified | Not specified, but combination therapies showed greater reduction than monotherapy | [13][14] |

| MDR | 2-512 mg/L Ceftazidime, 2-16 mg/L Avibactam | Not specified | Not specified, data used for mathematical modeling | [15][16] |

| AmpC and TEM-24 | 2-8x MIC | ~2 | Regrowth observed in some isolates | [4][17] |

| CZA-Susceptible (XDR) | Clinically achievable concentrations | Not specified | Bactericidal effect in 100% of isolates | [14] |

| CZA-Resistant (XDR) | Clinically achievable concentrations | Not specified | Combination with colistin, amikacin, or aztreonam (B1666516) was more effective than monotherapy | [14] |

Detailed Experimental Protocol for Time-Kill Assays

This protocol is synthesized from methodologies reported in the literature and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly M26-A.[4][18][19]

Materials

-

Avibactam combination (e.g., Ceftazidime-Avibactam)

-

Test bacterial isolate(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

-

Tryptic Soy Agar (TSA) plates[20]

-

Sterile saline or phosphate-buffered saline (PBS)[3]

-

Sterile culture tubes or flasks[20]

-

Shaking incubator set to 37°C[3]

-

Spectrophotometer[20]

-

Micropipettes and sterile tips[20]

-

Sterile dilution tubes[3]

-

Spiral plater or manual plating supplies[20]

-

Colony counter[20]

Experimental Workflow Diagram

Step-by-Step Methodology

-

Inoculum Preparation:

-

From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.[3][20]

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.[3]

-

Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours), which corresponds to a turbidity equivalent to a 0.5 McFarland standard.[3][20]

-

Adjust the bacterial suspension with fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.[20]

-

-

Assay Setup:

-

Prepare serial dilutions of the avibactam combination in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).[3] Avibactam is often tested at a fixed concentration of 4 mg/L in combination with varying concentrations of the β-lactam.[4]

-

Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, including:[3][20]

-

Growth Control: CAMHB with the bacterial inoculum but no drug.

-

Test Concentrations: CAMHB with the bacterial inoculum and the desired concentrations of the avibactam combination.

-

Sterility Control: CAMHB without bacteria or drug.

-

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each tube (except the sterility control).[21]

-

Immediately after inoculation (time 0), remove an aliquot from the growth control tube for viable cell counting to confirm the initial inoculum concentration.[20]

-

Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[20]

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[22]

-

Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[20]

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The dilution factor should be chosen to yield a countable number of colonies (typically 30-300 CFU).[20] For samples with expected low counts, plating the undiluted sample may be necessary.[3]

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[21]

-

-

Data Collection and Analysis:

-

After incubation, count the number of colonies on each plate.[20]

-

Calculate the number of CFU/mL for each sample using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.[20]

-

Plot the mean log10 CFU/mL against time for each concentration of the avibactam combination and the growth control.[22]

-

Interpretation of Results

-

Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at a specific time point.[3]

-

Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to or slightly above the initial inoculum.[21]

-

Synergy: A ≥2-log10 decrease in CFU/mL for the combination compared with the most active single agent.

-

Indifference: A <2-log10 change in CFU/mL for the combination compared with the most active single agent.

-

Antagonism: A ≥2-log10 increase in CFU/mL for the combination compared with the most active single agent.

Conclusion

Time-kill assays are a robust method for evaluating the in vitro pharmacodynamics of avibactam combinations. The detailed protocol and data presentation guidelines provided in these application notes offer a standardized approach for researchers to assess the bactericidal activity and synergistic potential of these important antibiotic therapies. Consistent application of these methodologies will facilitate the comparison of data across studies and contribute to the effective development and utilization of new antimicrobial agents.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ceftazidime - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. A mathematical model-based analysis of the time-kill kinetics of ceftazidime/avibactam against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. actascientific.com [actascientific.com]

Application Note: Quantification of Avibactam Sodium Dihydrate using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of avibactam (B1665839) sodium dihydrate in bulk drug substance and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. The protocol is suitable for routine quality control analysis and stability studies.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that, when combined with β-lactam antibiotics, restores their efficacy against many clinically significant Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control and formulation development of avibactam-containing products. This document provides a detailed protocol for a stability-indicating HPLC method for the quantification of avibactam sodium dihydrate, ensuring the analyte can be accurately measured in the presence of potential degradation products.

Chemical Properties of Avibactam Sodium

-

Chemical Name: sodium (2S, 5R)-2-carbamoyl-7-oxo-1, 6-diazabicyclo[3.2.1] octan-6-yl sulfate[2]

-

Molecular Formula: C₇H₁₀N₃NaO₆S[3]

-

Molecular Weight: 287.23 g/mol [3]

-

Solubility: Avibactam sodium is soluble in water and DMSO.[4][5][6]

Experimental Protocol

This protocol is adapted from validated methods for the analysis of avibactam.[1][7]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Phosphate (B84403) Buffer:Acetonitrile (B52724) (60:40 v/v), pH 4.0 adjusted with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 231 nm or 260 nm[1] |

| Injection Volume | 10 µL |

| Run Time | Approximately 7 minutes |

Reagent and Solution Preparation

-

Mobile Phase Preparation:

-

Phosphate Buffer: Prepare a potassium dihydrogen phosphate buffer (e.g., 20 mM).

-

Adjust the pH to 4.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix the filtered buffer with HPLC-grade acetonitrile in a 60:40 ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

-

Diluent: The mobile phase is used as the diluent for standard and sample preparations.

-

Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

This stock solution can be further diluted to prepare working standard solutions and calibration curve standards.

-

-

Sample Preparation (from Pharmaceutical Dosage Form):

-

For a formulation containing a known amount of avibactam, weigh an amount of the powdered content equivalent to a target concentration of avibactam.

-

Transfer the weighed powder to a suitable volumetric flask.

-

Add a portion of the diluent and sonicate for approximately 15-30 minutes to ensure complete dissolution.[8]

-

Dilute to the final volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 2: Method Validation Parameters

| Parameter | Typical Results |

| Linearity Range | 12.5 - 75 µg/mL[7] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.75% - 100.56%[9] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.11 - 0.22 µg/mL[7] |

| Limit of Quantification (LOQ) | 0.34 - 0.68 µg/mL[7] |

| Retention Time | Approximately 3.7 - 4.4 minutes[1][10] |

Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Avibactam sodium was subjected to stress conditions including acid, alkali, oxidation, heat, and photolysis.[1] The method was able to effectively separate the intact avibactam peak from any degradation products, confirming its specificity.[1][9]

Forced Degradation Protocol

-

Acid Degradation: Treat the sample solution with 0.1N HCl at room temperature.

-

Alkali Degradation: Treat the sample solution with 0.1N NaOH at room temperature.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to UV light.

After the specified stress period, neutralize the acidic and basic solutions, and dilute all samples to the target concentration for HPLC analysis.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC quantification of Avibactam.

Logical Relationship for Method Validation

Caption: Key parameters for method validation.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. Its stability-indicating characteristics make it particularly suitable for quality control in manufacturing and for monitoring the stability of avibactam in pharmaceutical products.

References

- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]

- 2. jcponline.in [jcponline.in]

- 3. ≥98% (HPLC), β-lactamase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Avibactam sodium | NXL-104 | β-lactamase inhibitor | 抗菌 | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Avibactam Sodium - LKT Labs [lktlabs.com]

- 7. wjpps.com [wjpps.com]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]

- 10. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]

Application Note: Preparation of Avibactam Sodium Dihydrate Stock Solutions for Research

Audience: This document is intended for researchers, scientists, and drug development professionals involved in microbiological and biochemical assays requiring the use of avibactam (B1665839).

Introduction: Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2][3][4] It functions through a unique reversible, covalent inhibition mechanism, targeting a broad spectrum of serine β-lactamases, including Ambler Class A (like KPC), Class C (AmpC), and some Class D enzymes.[1][3][][6][7] Accurate and consistent preparation of avibactam stock solutions is critical for obtaining reliable and reproducible results in research settings, such as minimum inhibitory concentration (MIC) testing and enzyme kinetics. This document provides detailed protocols for the preparation, storage, and handling of avibactam sodium dihydrate stock solutions.

Physicochemical Properties

Avibactam sodium is typically supplied as a crystalline solid or powder.[8] It is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information, such as the exact molecular weight (which can vary based on hydration state) and purity.

Table 1: Chemical and Physical Properties of Avibactam Sodium

| Property | Value | References |

| Synonyms | NXL104, AVE-1330A | [][8] |

| CAS Number | 1192491-61-4 (for sodium salt) | [][8][9] |

| Molecular Formula | C₇H₁₀N₃NaO₆S (anhydrous) | [8][9] |

| Molecular Weight | 287.22 g/mol (anhydrous sodium salt) 305.24 g/mol (sodium hydrate) | [4][10][11] |

| Purity | ≥95% - ≥99% (Varies by supplier) | [4][8][10][11] |

| Appearance | Crystalline solid / Solid powder | [][8] |

Solubility and Recommended Solvents

Avibactam sodium exhibits good solubility in aqueous solutions and some polar organic solvents. The choice of solvent depends on the experimental requirements and compatibility with the assay system.

Table 2: Solubility Data for Avibactam Sodium

| Solvent | Solubility | References |

| Water | >140 mg/mL; 61 mg/mL | [4][12] |

| DMSO | ≥30 mg/mL; ~5 mg/mL; 61 mg/mL | [4][8][12] |

| PBS (pH 7.2) | ~10 mg/mL | [8] |

| Dimethylformamide (DMF) | ~5 mg/mL | [8] |

| Methanol | Slightly soluble (sonication may be required) | [] |

| Ethanol | Insoluble | [12] |

Note: When using organic solvents like DMSO, ensure the final concentration in the assay is low enough to avoid physiological effects on the test organisms or enzymes.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of avibactam.

Table 3: Recommended Storage Conditions

| Form | Short-Term Storage | Long-Term Storage | Stability | References |

| Powder (Solid) | 0 - 4°C (days to weeks) | -20°C or <-15°C (under inert gas) | ≥4 years at -20°C | [][8][9] |

| Stock Solution in Solvent | -20°C (1 month) | -80°C (1 year) | Aliquot to avoid freeze-thaw cycles | [12][13] |

| Aqueous Solution | Not recommended for >1 day | N/A | Prepare fresh before use | [8] |

Experimental Protocols

Always use aseptic techniques when preparing solutions for biological experiments.

Protocol 1: Preparation of High-Concentration Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is recommended for most microbiology applications, such as broth microdilution.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile, cryo-safe microcentrifuge tubes for aliquots

Procedure:

-

Calculate Required Mass:

-

To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.

-

For Molar Concentration: Use the molecular weight from your product's CoA. As an example, using the molecular weight of avibactam sodium hydrate (B1144303) (305.24 g/mol ):

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock: Mass = 0.01 mol/L x 0.01 L x 305.24 g/mol = 0.0305 g or 30.52 mg.

-

-

-

Weighing: Accurately weigh the calculated amount of avibactam powder in a sterile microcentrifuge tube or on weighing paper and transfer it to a sterile conical tube.

-

Dissolution: Add the desired volume of sterile water (e.g., 10 mL) to the conical tube. Vortex gently until the powder is completely dissolved.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube to remove any potential bacterial contamination.

-